molecular formula C11H8FN3O B11063460 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile

2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile

Cat. No.: B11063460
M. Wt: 217.20 g/mol
InChI Key: PQDZIGMWAOVMQU-UHFFFAOYSA-N
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Description

2-AMINO-1-(4-FLUOROPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRROL-3-YL CYANIDE is a complex organic compound that features a pyrrole ring substituted with an amino group, a fluorophenyl group, and a cyanide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-1-(4-FLUOROPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRROL-3-YL CYANIDE typically involves multi-step organic reactions. One common method includes the reaction of 4-fluoroaniline with a suitable ketone to form an intermediate, which is then subjected to cyclization and cyanation reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency .

Chemical Reactions Analysis

Types of Reactions

2-AMINO-1-(4-FLUOROPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRROL-3-YL CYANIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo-derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

2-AMINO-1-(4-FLUOROPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRROL-3-YL CYANIDE has several scientific research applications:

Mechanism of Action

The mechanism by which 2-AMINO-1-(4-FLUOROPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRROL-3-YL CYANIDE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-AMINO-1-(4-FLUOROPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRROL-3-YL CYANIDE apart is its unique combination of functional groups and the resulting chemical properties. This makes it particularly valuable in specific synthetic and research applications where these properties are advantageous .

Properties

Molecular Formula

C11H8FN3O

Molecular Weight

217.20 g/mol

IUPAC Name

5-amino-1-(4-fluorophenyl)-2-oxo-3H-pyrrole-4-carbonitrile

InChI

InChI=1S/C11H8FN3O/c12-8-1-3-9(4-2-8)15-10(16)5-7(6-13)11(15)14/h1-4H,5,14H2

InChI Key

PQDZIGMWAOVMQU-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(N(C1=O)C2=CC=C(C=C2)F)N)C#N

Origin of Product

United States

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